3-(Diethoxymethyl)phenylmagnesium bromide
Description
3-(Diethoxymethyl)phenylmagnesium bromide is a Grignard reagent characterized by a phenyl ring substituted with a diethoxymethyl group (–CH(OEt)₂) at the 3-position. This structural feature confers unique electronic and steric properties compared to simpler phenylmagnesium bromide derivatives. The diethoxymethyl group is electron-donating due to the oxygen atoms, which may enhance nucleophilicity at the magnesium-bound carbon while introducing steric hindrance. Such reagents are typically employed in organic synthesis for forming carbon-carbon bonds, particularly in the preparation of complex aryl-substituted compounds.
Properties
IUPAC Name |
magnesium;diethoxymethylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h5-6,8-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXAAPOEJZKYCK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C[C-]=C1)OCC.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Protocol
Materials :
-
3-Bromo-(diethoxymethyl)benzene (1.0 equiv)
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Magnesium turnings (1.1–1.3 equiv)
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Anhydrous THF or 2-MeTHF
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Initiator (1,2-dibromoethane or iodine, 0.02–0.04 equiv)
Procedure :
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Charge a flame-dried flask with magnesium turnings under .
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Add anhydrous THF (10–20 mL/g Mg) and initiator.
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Heat to 55–60°C to activate magnesium, then add 3-bromo-(diethoxymethyl)benzene dissolved in THF dropwise.
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Maintain reflux (65–80°C) for 2–4 hours, monitoring exothermicity and gas evolution (ethane from 1,2-dibromoethane initiation).
Workup :
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Confirm reagent formation via quenching an aliquot with deuterated water and analyzing by for the absence of starting material.
Yield : 70–85% (inferred from analogous aryl Grignard preparations).
Solvent and Initiator Optimization
Comparative Solvent Effects
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 66 | 3 | 78 |
| 2-MeTHF | 80 | 2.5 | 82 |
| Diethyl ether | 35 | 4 | 65 |
2-MeTHF enhances reaction rates due to its higher boiling point and superior magnesium surface wetting. Diethyl ether, though traditional, offers lower yields for sterically hindered substrates.
Initiator Impact
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1,2-Dibromoethane : Generates ethane gas, eliminating magnesium oxide passivation. Optimal at 0.02–0.04 equiv.
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Iodine : Forms MgI₂, activating the surface. Requires longer initiation times (30–60 minutes).
Mechanistic Insights and Side Reactions
The reaction proceeds via single-electron transfer (SET) from magnesium to the aryl bromide, forming a radical intermediate that couples with Mg⁺ to yield the Grignard reagent. The diethoxymethyl group’s steric bulk may slow this step, necessitating elevated temperatures (80°C).
Common side reactions :
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Wurtz coupling : Minimized by using THF and avoiding excess magnesium.
Advanced Synthesis Techniques
Continuous Flow Reactors
Microreactors enable precise temperature control (70±2°C) and reduced reaction times (1–2 hours) by enhancing heat transfer and mixing efficiency. This method is scalable for industrial production.
Ionic Liquid Catalysis
Sulfonic acid-functionalized ionic liquids (e.g., [BMIM][OTf]) accelerate magnesium activation and stabilize intermediates, improving yields to >90% in model systems.
Analytical Characterization
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Titration : Quench the reagent with iodine and titrate unreacted with thiosulfate to determine molarity.
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Spectroscopy : shows a characteristic upfield shift for the Mg-bound carbon (δ 120–130 ppm).
Industrial-Scale Production
Pilot-scale batches (10–100 kg) employ:
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can displace halides from organic compounds.
Reduction: Can reduce certain functional groups under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Epoxides: Reacts with epoxides to form alcohols.
Imines: Reacts with imines to form amines.
Major Products
Alcohols: Formed through reactions with carbonyl compounds.
Amines: Formed through reactions with imines.
Alkenes: Formed through elimination reactions.
Scientific Research Applications
Synthesis Applications
-
Synthesis of Aryl Compounds :
- 3-(Diethoxymethyl)phenylmagnesium bromide is primarily used for the introduction of diethoxymethyl groups into aromatic systems. This can facilitate the formation of complex aryl derivatives, which are crucial in pharmaceutical development.
- It acts as a nucleophile in reactions with electrophiles, allowing for the construction of various carbon-carbon bonds.
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Formation of Alcohols :
- The compound can be reacted with carbonyl compounds to yield secondary and tertiary alcohols. This reaction is fundamental in organic synthesis for creating alcohol functionalities from carbonyl precursors.
-
Polymer Chemistry :
- In polymer science, this Grignard reagent can be employed in the synthesis of polyethers and polyesters through ring-opening polymerization mechanisms or as an initiator in controlled radical polymerization processes.
Case Study 1: Synthesis of Aryl Alcohols
A study demonstrated the use of 3-(Diethoxymethyl)phenylmagnesium bromide in synthesizing aryl alcohols from corresponding ketones. The reaction conditions were optimized to maximize yield while minimizing side products. The results indicated that varying the solvent and temperature significantly influenced the reaction kinetics and product distribution.
Case Study 2: Application in Drug Synthesis
In pharmaceutical research, this compound has been utilized to synthesize novel drug candidates with enhanced biological activity. For instance, researchers successfully incorporated the diethoxymethyl group into existing drug frameworks, improving solubility and bioavailability profiles.
Mechanism of Action
The mechanism of action of 3-(Diethoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon atom bonded to magnesium on electrophilic centers such as carbonyl groups. The magnesium-bromine bond enhances the nucleophilicity of the carbon atom, facilitating the formation of new carbon-carbon bonds. The reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
Comparison with Similar Compounds
Key Research Findings and Contradictions
- Contradictory Reactivity: While phenyl MgBr generally facilitates high-yield couplings (e.g., 70–90% in benzophenone synthesis ), its use in polymer brush initiation leads to side reactions and low yields due to steric interference .
- Mechanistic Insights :
- UV/Vis studies confirm that Ni(I) complexes with phenyl MgBr undergo similar redox chemistry regardless of substituents, suggesting a universal reduction pathway in cross-couplings .
Biological Activity
3-(Diethoxymethyl)phenylmagnesium bromide is a Grignard reagent, a class of organometallic compounds widely used in organic synthesis. This compound, specifically, has garnered attention for its potential biological applications due to its nucleophilic properties and ability to form various organic products. This article reviews the biological activity of this compound, focusing on its synthesis, reactivity, and relevant case studies.
3-(Diethoxymethyl)phenylmagnesium bromide can be synthesized through the reaction of bromobenzene with magnesium in the presence of diethyl ether or tetrahydrofuran (THF). The general reaction can be represented as follows:
This Grignard reagent is characterized by its strong nucleophilicity, allowing it to react with various electrophiles, including carbonyl compounds and halides. Its reactivity is crucial for developing synthetic methodologies in organic chemistry.
Biological Activity
The biological activity of 3-(Diethoxymethyl)phenylmagnesium bromide primarily stems from its ability to interact with biological macromolecules. Below are some key aspects of its biological activity:
- Nucleophilic Addition Reactions : The compound can undergo nucleophilic addition to carbonyl groups, leading to the formation of alcohols. This reaction is significant in synthesizing biologically active compounds.
- Synthetic Applications : It serves as a valuable tool in academic research for studying reaction mechanisms and developing new synthetic methodologies. Its interaction with various electrophiles helps elucidate nucleophilic addition mechanisms and the formation of diverse organic products .
-
Case Studies :
- A study demonstrated that derivatives of phenylmagnesium bromide could inhibit specific biological pathways by modifying target proteins through nucleophilic attack .
- Another research highlighted the use of similar Grignard reagents in synthesizing compounds that exhibited anti-inflammatory properties .
Reactivity Profile
| Electrophile | Product Type | Yield (%) |
|---|---|---|
| Acetone | Tertiary Alcohol | 85 |
| Benzaldehyde | Secondary Alcohol | 90 |
| Carbon Dioxide | Benzoic Acid | 75 |
| Chlorobenzene | Biphenyl Derivative | 60 |
Bioactivity Dataset Overview
| Dataset Source | Number of Bioactivities | Active (%) |
|---|---|---|
| IUPHAR/BPS | 15,557 | 79.8 |
| Probes & Drugs | 930,209 | 22.9 |
Q & A
Q. Table 1: Byproducts in NOCl Reactions with Grignard Reagents
| Electrophile | Major Product | Byproducts | Yield Range |
|---|---|---|---|
| NOCl | Nitrosobenzene | Diphenylamine, Biphenyl | 0–31% |
How can computational methods predict the regioselectivity of 3-(Diethoxymethyl)phenylmagnesium bromide in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict:
- Electrophilic Aromatic Substitution : Electron-rich para positions are favored due to dioxolane’s +M effect.
- Nucleophilic Attack : Steric maps highlight preferential attack at the meta position in crowded environments.
Experimental validation via Hammett plots (ρ = −1.2 for σ⁺) confirms computational predictions .
What analytical techniques are critical for characterizing intermediates in reactions involving this Grignard reagent?
Methodological Answer:
- In Situ IR Spectroscopy : Monitors Mg–C bond vibrations (490–520 cm⁻¹) to track reagent consumption.
- Cryogenic NMR : At −40°C, ¹³C NMR detects transient intermediates like magnesium alkoxides.
- GC-MS with Derivatization : Quench aliquots with D2O to isolate organic products for fragmentation analysis .
Methodological Challenges and Solutions
How do solvent polarity and counterion effects influence the reactivity of this reagent in Kumada couplings?
Methodological Answer:
- Polar Solvents (THF vs. 2-MeTHF) : 2-MeTHF increases reaction rates (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ in THF) due to better Mg coordination.
- Counterion Effects : Bromide ions (vs. chloride) enhance oxidative addition in Pd-catalyzed couplings by stabilizing Mg²⁺ intermediates.
Optimize solvent/catalyst pairs using Design of Experiments (DoE) matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
